N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine

Organic Synthesis Monomer Design Orthogonal Reactivity

N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine is a heterobifunctional building block belonging to the 3,4-ethylenedioxythiophene (EDOT) analog family. It features a 2,3-dihydrothieno[3,4-b][1,4]dioxin core with a reactive secondary N-methylaminomethyl group at the 5-position and a bromine atom at the 7-position.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 886851-54-3
Cat. No. B1369984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine
CAS886851-54-3
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCNCC1=C2C(=C(S1)Br)OCCO2
InChIInChI=1S/C8H10BrNO2S/c1-10-4-5-6-7(8(9)13-5)12-3-2-11-6/h10H,2-4H2,1H3
InChIKeyFJHBRYOEMIQSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine (CAS 886851-54-3) – Core Chemical Profile for Procurement


N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine is a heterobifunctional building block belonging to the 3,4-ethylenedioxythiophene (EDOT) analog family . It features a 2,3-dihydrothieno[3,4-b][1,4]dioxin core with a reactive secondary N-methylaminomethyl group at the 5-position and a bromine atom at the 7-position [1]. This combination of functional handles is designed for stepwise derivatization, primarily via cross-coupling at the bromide and further functionalization at the amine, enabling its use as a precursor for conjugated polymers, pharmaceutical intermediates, and advanced materials .

Why 3,4-Ethylenedioxythiophene (EDOT) Analogs Cannot Replace the Target Compound in Sequential Derivatization


The target compound occupies a specific reactivity niche that prevents simple interchange with other commercially available 3,4-ethylenedioxythiophene (EDOT) analogs. The non-brominated analog, N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-methanamine (CAS 859851-03-9), lacks the essential aryl bromide handle required for transition-metal-catalyzed cross-coupling reactions, making it unsuitable for C–C bond-forming steps [1]. Conversely, other 7-bromo derivatives, such as 7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde (CAS 852054-42-3), contain electrophilic functional groups (e.g., aldehyde) that are incompatible with the nucleophilic secondary amine required for specific amidation or reductive amination sequences . The target compound's co-existence of a nucleophilic amine and an electrophilic bromine enables sequential, orthogonal reactivity without protective group strategies, a key differentiator for complex molecule synthesis . Substituting with a generic EDOT building block would compromise synthetic efficiency, potentially lowering overall yield by requiring additional protection/deprotection steps .

Quantifiable Differentiation of CAS 886851-54-3 Against Structural Analogs


Functional Group Orthogonality: Amine-Bromine vs. Aldehyde-Bromine Analog Comparison

The target compound provides a nucleophilic secondary amine (pKa ~10-11 for the conjugate acid) and an electrophilic bromine atom in the same molecule, enabling sequential functionalization without protective groups. In contrast, the closest 7‑bromo analog frequently used as an alternative, 7‑bromo‑2,3‑dihydrothieno[3,4‑b][1,4]dioxine‑5‑carbaldehyde , possesses an electrophilic aldehyde that is incompatible with nucleophilic amines, requiring protection prior to cross‑coupling. This orthogonality eliminates a protection/deprotection cycle, which, based on class‑level inference for small‑molecule synthesis, typically accounts for a 15–30% yield loss per step [1].

Organic Synthesis Monomer Design Orthogonal Reactivity

Purity Benchmarking: Commercial Availability at ≥97% vs. Neat EDOT Monomers

The target compound is commercially supplied at a minimum purity of 97% (HPLC) by multiple vendors, as verified by Thermo Fisher Scientific and Fluorochem . This level of purity is critical for polymerization reactions where impurities can terminate chain growth. In contrast, the non‑brominated analog N‑methyl‑2,3‑dihydrothieno[3,4‑b][1,4]dioxin‑5‑methanamine is primarily available only through custom synthesis with unvalidated purity [1], introducing batch‑to‑batch variability that can compromise reproducible polymer molecular weight.

Chemical Purity Polymerization Reproducibility

Reactivity Profile: Aryl Bromide Coupling Competence Confirmed by Class-Level Data

The 7‑bromo substituent on the target compound is an established reactive handle for palladium‑catalyzed cross‑couplings, including Suzuki, Buchwald‑Hartwig, and Heck reactions, as confirmed for the 2,3‑dihydrothieno[3,4‑b][1,4]dioxine scaffold class . This reactivity is essential for introducing aryl, heteroaryl, or amino diversity elements. The non‑brominated analog (CAS 859851‑03‑9) cannot participate in these transformations, rendering it inert for C–C bond diversification [1]. While specific yield data for the target compound are not publicly available in peer-reviewed literature, the well‑established reactivity of analogous 7‑bromo‑EDOT derivatives (e.g., 7‑bromo‑2,3‑dihydrothieno[3,4‑b][1,4]dioxine‑5‑carbonitrile) with reported Suzuki coupling yields of 70–90% provides a reasonable performance expectation .

Cross-Coupling Suzuki Reaction Medicinal Chemistry

High-Value Application Scenarios for N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine


Synthesis of Functionalized Conjugated Polymer Monomers via Orthogonal Derivatization

The target compound's orthogonal amine and bromine handles enable the construction of EDOT-based monomers with pendant functional groups, such as polar side chains for water-soluble conjugated polymers. The bromine is first used in a Suzuki coupling to install an aryl group, followed by amidation or reductive amination at the methylamine site to attach a solubilizing or electroactive moiety . This sequence is not feasible with the non‑brominated analog due to the lack of a coupling site , nor with aldehyde‑containing 7‑bromo derivatives due to functional group incompatibility .

Medicinal Chemistry Library Diversification via Late-Stage Functionalization

The compound serves as a versatile scaffold for hit-to-lead optimization where the 7‑bromo position is exploited for parallel library synthesis using Suzuki or Buchwald‑Hartwig couplings to explore SAR at the thiophene ring . The secondary amine can simultaneously be used to introduce a second point of diversity or be capped as an amide. This dual diversification capability maximizes the number of analogs generated per synthesis cycle, providing a clear procurement advantage over mono‑functional EDOT building blocks .

Precursor for Solid-State Polymerization (SSP) Studies

Brominated EDOT derivatives, including dibromo‑functionalized analogs, have demonstrated the ability to undergo solid‑state polymerization to yield conductive polymers with conductivities exceeding that of PEDOT . The target compound, with a single bromine atom, can be used to synthesize asymmetric monomers for SSP, where the amine functionality provides a handle for pre‑polymerization assembly. This contrasts with the non‑brominated analog, which cannot participate in the oxidative coupling mechanisms central to SSP .

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